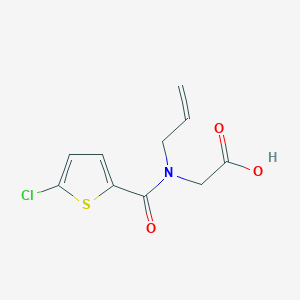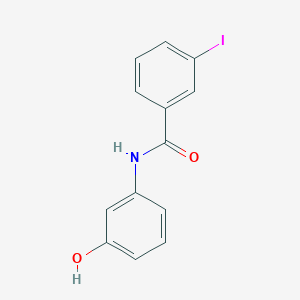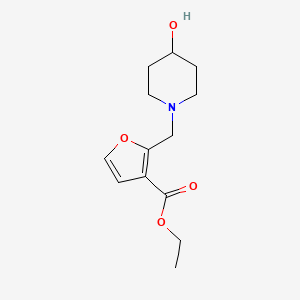
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an ethyl ester group and a piperidine ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
科学的研究の応用
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- Ethyl 4-((4-hydroxypiperidin-1-yl)methyl)furan-2-carboxylate
- Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)thiophene-3-carboxylate
- Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)pyrrole-3-carboxylate
Uniqueness
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is unique due to the presence of both a furan ring and a piperidine ring with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-8-18-12(11)9-14-6-3-10(15)4-7-14/h5,8,10,15H,2-4,6-7,9H2,1H3 |
InChIキー |
FLNZKUOUOBFGLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC=C1)CN2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


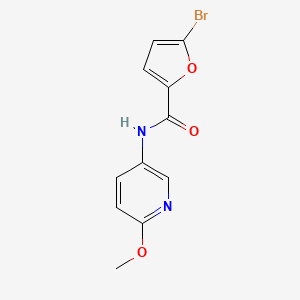
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)

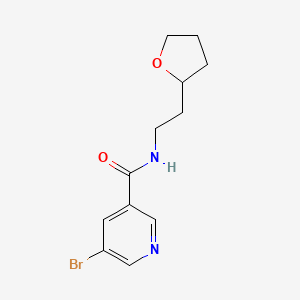
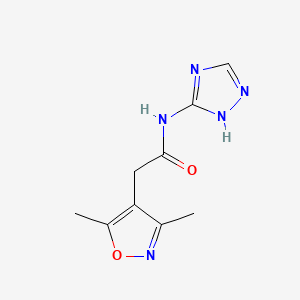
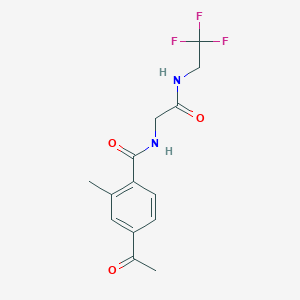
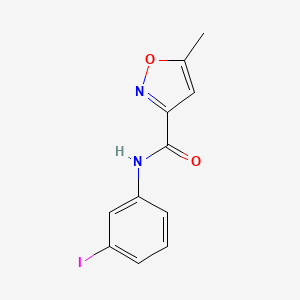
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)
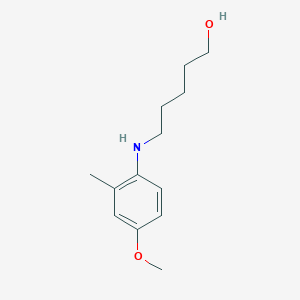
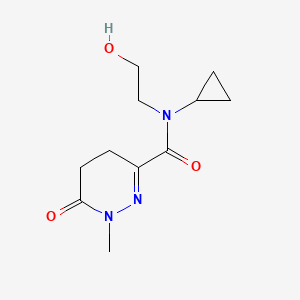
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
